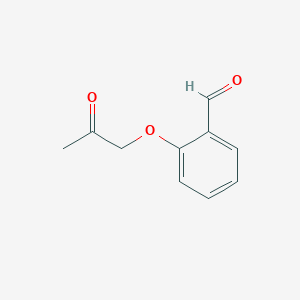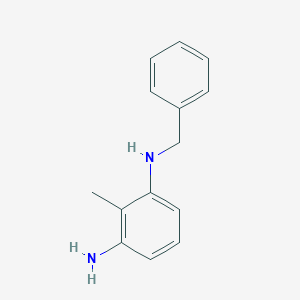
Agn-PC-0mumzt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agn-PC-0mumzt is a novel compound that has recently garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by its complex molecular structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0mumzt typically involves a multi-step process that includes the formation of intermediate compounds. The initial step often involves the reaction of precursor molecules under controlled conditions to form the core structure of this compound. Subsequent steps involve the introduction of various functional groups through reactions such as alkylation, acylation, and cyclization. These reactions are typically carried out under specific conditions, including controlled temperatures, pressures, and the use of catalysts to enhance reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for precise control over reaction conditions and the efficient production of large quantities of the compound. Additionally, purification techniques such as chromatography and crystallization are employed to isolate the final product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
Agn-PC-0mumzt undergoes a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often resulting in the formation of oxides or other oxygen-containing derivatives.
Reduction: In this reaction, this compound gains electrons, leading to the formation of reduced derivatives.
Substitution: This involves the replacement of one functional group in the compound with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds with varying functional groups.
Aplicaciones Científicas De Investigación
Agn-PC-0mumzt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and the study of reaction mechanisms.
Biology: this compound is employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to modulate biological pathways involved in disease processes.
Industry: this compound is used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.
Mecanismo De Acción
The mechanism of action of Agn-PC-0mumzt involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s functional groups play a crucial role in these interactions, allowing it to bind to target molecules and alter their activity. This can result in various biological effects, including changes in cellular signaling, gene expression, and metabolic processes.
Propiedades
Número CAS |
375856-30-7 |
|---|---|
Fórmula molecular |
C14H16N2 |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
3-N-benzyl-2-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C14H16N2/c1-11-13(15)8-5-9-14(11)16-10-12-6-3-2-4-7-12/h2-9,16H,10,15H2,1H3 |
Clave InChI |
AMNRJSJRRACUJX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1NCC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


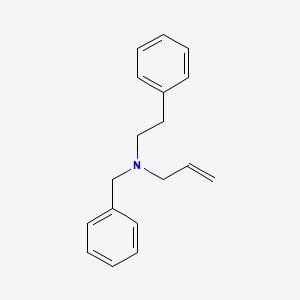
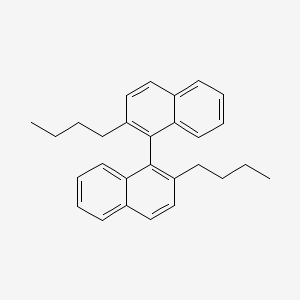
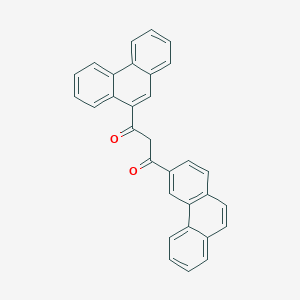

![3,3'-[(4-{(E)-[(3-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14235689.png)
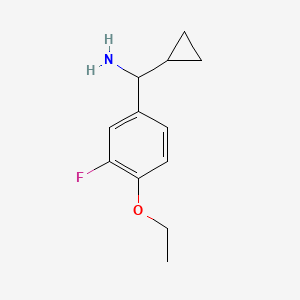
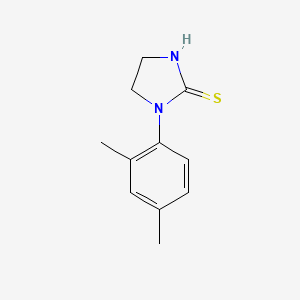
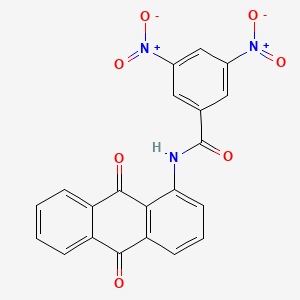
![1-Methyl-3-[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14235715.png)
![Thiazole, 2,2'-[1,4-phenylenebis(methylenethio)]bis-](/img/structure/B14235717.png)
![4-[5-(Furan-2-yl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14235722.png)
![Phenol, 2,6-bis[bis(2-pyridinylmethyl)amino]-4-(1,1-dimethylethyl)-](/img/structure/B14235724.png)
